molecular formula C12H17NO B1425773 4-Cyclobutylmethoxybenzylamine CAS No. 1496468-17-7

4-Cyclobutylmethoxybenzylamine

Cat. No. B1425773
M. Wt: 191.27 g/mol
InChI Key: RCKPXGOFMPLWNC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and can significantly influence its behavior in different environments .

Scientific Research Applications

  • Synthesis of Derivatives : A study by Shajari et al. (2012) highlights an efficient one-pot, four-component synthesis of N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives, utilizing cyclobutanone, dibenzylamine, and (isocyanoimino) triphenylphosphorane in the presence of aromatic carboxylic acids. This process occurs smoothly at room temperature and under neutral conditions, yielding high-quality derivatives (Shajari et al., 2012).

  • Inhibition of Nucleoside Transport Proteins : Tromp et al. (2005) investigated the synthesis and biological evaluation of compounds less polar than 4-nitrobenzylthioinosine (NBTI). They found that introducing an alkylamine substituent at the C(8)-position of N(6)-cyclopentyladenosine (CPA) increased affinity for the transport protein. This study provides insights into the potential biochemical applications of similar compounds (Tromp et al., 2005).

  • Metabolic Profile of Psychoactive Substances : A study by Šuláková et al. (2021) examined the metabolic profile of 25CN-NBOMe, a novel psychedelic substance, in rats, human liver microsomes, and C. elegans. This research is significant for understanding the biotransformation and potential risks associated with psychoactive substances (Šuláková et al., 2021).

  • Gas Chromatography and Mass Spectrometry Analysis : Abiedalla et al. (2021) focused on the gas chromatographic separations and mass spectrometric analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. This study is relevant for understanding the properties of novel psychoactive substances (Abiedalla et al., 2021).

  • Discovery of New Compounds : Guo et al. (2015) isolated new 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata, a traditional medicinal plant. These compounds may have potential therapeutic applications (Guo et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, 4-Methoxybenzylamine, indicates that it is a hazardous substance. It is highly flammable, and ingestion can be fatal . It’s important to note that the safety and hazards of 4-Cyclobutylmethoxybenzylamine may vary.

properties

IUPAC Name

[4-(cyclobutylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-8-10-4-6-12(7-5-10)14-9-11-2-1-3-11/h4-7,11H,1-3,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKPXGOFMPLWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Cyclobutylmethoxy)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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